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molecular formula C9H9BrO2 B168330 2-(3-(Bromomethyl)phenyl)acetic acid CAS No. 118647-53-3

2-(3-(Bromomethyl)phenyl)acetic acid

Cat. No. B168330
M. Wt: 229.07 g/mol
InChI Key: ZEVUGJRUEGVFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865896B2

Procedure details

m-Tolylacetic acid (4.0 g, 26.64 mmol) and AIBN (α,α′-azobisisobutyronitrile) (0.044 g, 0.266 mmol) were dissolved in acetonitrile (11.9 g) and the solution was raised to 80° C. To this solution was dropped a solution of N-bromosuccinimide (4.98 g, 27.97 mmol) and AIBN (α,α′-azobisisobutyronitrile) (0.044 g, 0.266 mmol) in acetonitrile (32 g) for 1.5 hours. After stirring for 30 minutes the mixture was cooled to 50° C. and thereto was added butyl acetate (38.7 g). The mixture was concentrated to remove only acetonitrile. The resulting succinimide (crystal) was removed and the residue was washed three times with water. After concentrating to a desired concentration, thereto was added at 45° C. n-heptane (45.6 g) to produce a crystal. After cooling to 5° C., the crystal was filtered to give the sub-subject compound (3.76 g) as a white crystal. Yield: 62%
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
solvent
Reaction Step One
Name
Quantity
0.044 g
Type
catalyst
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
solvent
Reaction Step Two
Name
Quantity
0.044 g
Type
catalyst
Reaction Step Two
Quantity
38.7 g
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=[O:9])[CH:2]=1.[Br:12]N1C(=O)CCC1=O.C(OCCCC)(=O)C>C(#N)C.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:12][CH2:11][C:1]1[CH:2]=[C:3]([CH2:7][C:8]([OH:10])=[O:9])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CC(=O)O)C
Name
Quantity
11.9 g
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.044 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
4.98 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
32 g
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.044 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
38.7 g
Type
reactant
Smiles
C(C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 50° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove only acetonitrile
CUSTOM
Type
CUSTOM
Details
The resulting succinimide (crystal) was removed
WASH
Type
WASH
Details
the residue was washed three times with water
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to a desired
CONCENTRATION
Type
CONCENTRATION
Details
concentration
ADDITION
Type
ADDITION
Details
was added at 45° C. n-heptane (45.6 g)
CUSTOM
Type
CUSTOM
Details
to produce a crystal
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° C.
FILTRATION
Type
FILTRATION
Details
the crystal was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.76 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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